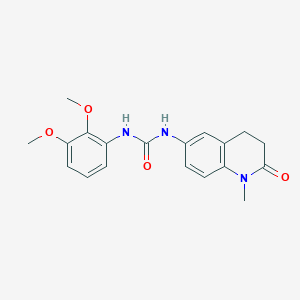

1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a urea derivative featuring a 2,3-dimethoxyphenyl group linked to a 1-methyl-2-oxo-tetrahydroquinolin-6-yl moiety via a urea bridge. The 2,3-dimethoxy substitution on the phenyl ring may influence electronic properties and binding interactions, while the tetrahydroquinolin scaffold contributes to its three-dimensional conformation.

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-22-15-9-8-13(11-12(15)7-10-17(22)23)20-19(24)21-14-5-4-6-16(25-2)18(14)26-3/h4-6,8-9,11H,7,10H2,1-3H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQBWGLLNNEQGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves the following steps:

Formation of the Tetrahydroquinolinone Core: The starting material, 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline, can be synthesized through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Urea Linkage: The tetrahydroquinolinone core is then reacted with an isocyanate derivative of 2,3-dimethoxyaniline to form the urea linkage. This step typically requires a base such as triethylamine to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea exerts its effects depends on its interaction with molecular targets. These interactions often involve:

Binding to Enzymes or Receptors: The compound can inhibit or activate enzymes or receptors, affecting various biochemical pathways.

Modulation of Signal Transduction Pathways: By interacting with key proteins, the compound can influence cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares structural similarities with several urea derivatives and tetrahydroquinolin-based analogs. Key comparisons include:

Key Observations:

- Substituent Effects: The 2,3-dimethoxy substitution on the phenyl ring (target compound) introduces steric and electronic differences compared to para-methoxy () or ethoxy () analogs.

- Molecular Weight: The target compound (MW ~356.44) is heavier than its 4-methoxy (MW ~324.35) and ethoxy (MW 325.36) analogs due to additional methoxy groups and the tetrahydroquinolin scaffold .

- Melting Points: While the target compound’s melting point is unreported, structurally distinct phthalazin-yl derivatives () exhibit melting points between 155–244°C, suggesting urea derivatives may have comparable thermal stability .

Spectroscopic and Computational Insights

- IR/NMR Data: For analogs with dimethoxyphenyl groups (e.g., ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine in ), IR spectra show characteristic methoxy C–O stretches near 1250 cm⁻¹. The target compound’s urea carbonyl group would likely exhibit a strong IR peak ~1650–1700 cm⁻¹, consistent with urea derivatives .

- DFT Predictions: Computational studies () on dimethoxyphenyl-containing compounds suggest that methoxy groups influence electron density distribution, affecting UV-Vis absorption and NMR chemical shifts. For example, methoxy substituents in ortho positions may deshield adjacent protons, causing distinct $ ^1H $-NMR splitting patterns .

Pharmacological Implications

The urea linker in the target compound may facilitate hydrogen bonding with biological targets, akin to urea-based drugs like sorafenib .

Biological Activity

The compound 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic urea derivative that has garnered attention for its potential biological activity, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological properties of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C17H19N3O3

- Molecular Weight : 313.35 g/mol

- IUPAC Name : this compound

This compound features a dimethoxyphenyl group and a tetrahydroquinoline moiety, which are critical for its biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties through various mechanisms:

-

Inhibition of Cell Proliferation : Studies have shown that the compound inhibits the proliferation of several cancer cell lines. For example:

- MCF-7 (breast cancer) : The compound demonstrated IC50 values indicating potent cytotoxicity.

- HCT116 (colon cancer) : Similar inhibitory effects were observed.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells. Mechanistic studies revealed that it activates caspase cascades leading to programmed cell death.

- Cell Cycle Arrest : Treatment with the compound resulted in G0/G1 phase arrest in various cancer cell lines, effectively halting their progression and proliferation.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial properties against various pathogens:

- Bacterial Inhibition : It has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity.

- Fungal Activity : The compound also exhibited antifungal properties against Candida albicans, suggesting a broad-spectrum antimicrobial potential.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the urea and phenyl groups can significantly affect biological activity. Key findings include:

- Dimethoxy Substitution : The presence of methoxy groups on the phenyl ring enhances solubility and bioavailability.

- Tetrahydroquinoline Core : Variations in this core structure influence the potency against different cancer types.

Case Studies

Several studies have highlighted the efficacy of this compound:

- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to controls, supporting its potential as an effective therapeutic agent.

- Combination Therapies : When used in conjunction with established chemotherapeutics, the compound enhanced overall efficacy and reduced side effects.

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Pathogen | IC50 / MIC (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 12.5 | Apoptosis induction |

| Anticancer | HCT116 | 15.0 | Cell cycle arrest |

| Antibacterial | Staphylococcus aureus | 8.0 | Cell wall synthesis inhibition |

| Antifungal | Candida albicans | 10.0 | Ergosterol biosynthesis inhibition |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing urea-linked heterocyclic compounds like 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea?

- Methodology : Multi-step synthesis involving condensation reactions between substituted phenyl isocyanates and amine-bearing tetrahydroquinoline precursors. Microwave-assisted protocols using catalysts like indium(III) chloride (InCl₃) can enhance reaction efficiency (e.g., 63% yield in ). Purification via column chromatography and recrystallization (e.g., methanol) is critical for isolating high-purity products .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., urea C=O stretch ~1650–1700 cm⁻¹, methoxy C-O stretch ~1250 cm⁻¹) .

- NMR (¹H and ¹³C) : Confirms substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm, tetrahydroquinoline methyl group at δ 1.2–1.5 ppm) .

- X-ray Crystallography : Resolves dihedral angles (e.g., quasi-planar fused rings with <1° deviation in ) and hydrogen-bonding networks (N–H⋯N interactions) .

Q. How do solvent systems and reaction conditions influence crystallization and purity?

- Methodology : Use mixed solvents (e.g., CH₂Cl₂/di-isopropylether in ) for controlled crystallization. Monitor temperature gradients to avoid polymorphic variations. Purity ≥95% is achievable via iterative recrystallization and HPLC validation .

Advanced Research Questions

Q. What role do substituents (e.g., methoxy groups, tetrahydroquinoline core) play in modulating intermolecular interactions and crystallinity?

- Methodology :

- Crystallographic Analysis : Substituents like methoxy groups on the phenyl ring introduce steric effects, altering dihedral angles (e.g., 57.84° between aromatic systems in ).

- π-π Stacking : Centroid-to-centroid distances (e.g., 3.94 Å in ) stabilize crystal lattices .

- Hydrogen Bonding : Intermolecular N–H⋯N bonds (2.8–3.0 Å) enhance thermal stability .

Q. How can reaction optimization improve yields in multi-step syntheses?

- Methodology :

- Catalyst Screening : InCl₃ reduces reaction times (5 minutes under microwave irradiation in ).

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Scale-up Strategies : Maintain stoichiometric ratios (e.g., 1:1 for urea precursors) and monitor exothermic steps to prevent side reactions .

Q. What computational tools are effective for predicting biological activity or structure-activity relationships (SAR)?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase inhibitors).

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds .

Q. How do electronic effects of substituents impact spectroscopic signatures?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.